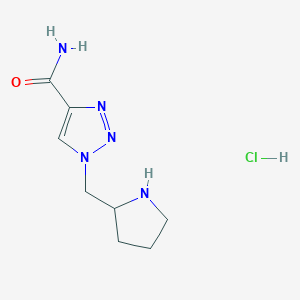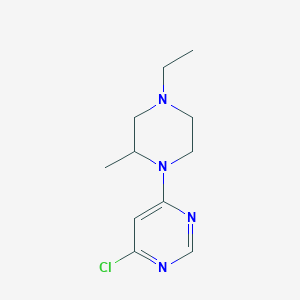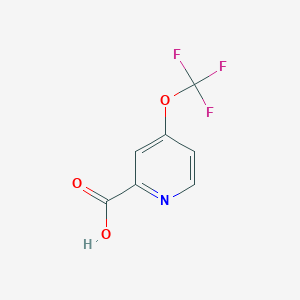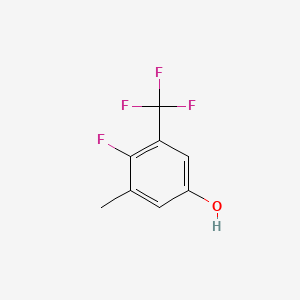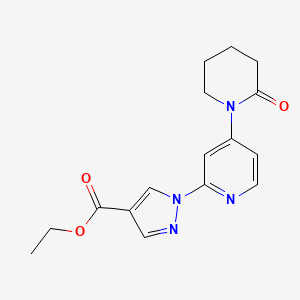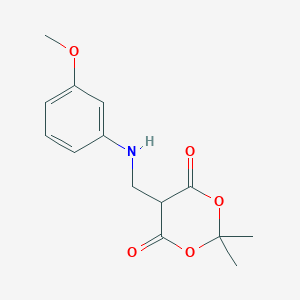
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide
Overview
Description
“3-(3-(1H-Imidazol-2-yl)phenyl)propanamide” is a compound with the CAS Number: 1799421-12-7 and a molecular weight of 215.25 . It has a pale-yellow to yellow-brown solid physical form .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for the compound is 1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2, (H2,13,16) (H,14,15) .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 215.25 .Scientific Research Applications
Antimicrobial Properties
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide and its derivatives have been explored for their antimicrobial properties. Novel series of derivatives, such as 3-phenyl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propane, related to the antifungal bifonazole, have been synthesized and tested for antimicrobial activity against pathogenic fungi responsible for human diseases (Castellano et al., 2003). Additionally, a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-phenylprop-2-en-1-one derivatives were synthesized to evaluate their antifungal activity against various Candida species, with some derivatives showing potent activities (Osmaniye et al., 2018).
Anti-Leishmanial and Anti-Oxidant Activities
Compounds with the this compound structure have shown significant anti-leishmanial and anti-oxidant activities. A study synthesizing a series of new 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones reported that some of the synthesized compounds exhibited notable anti-leishmanial, anti-oxidant, and anti-fungal activities (Hussain et al., 2009).
Anticonvulsant Activity
Research indicates that certain omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which are structurally related to this compound, exhibit anticonvulsant properties. For instance, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide showed significant activity against seizures induced by maximal electroshock (Aktürk et al., 2002).
Inhibition of Enzymes and Receptors
Imidazole bearing chalcones, structurally related to this compound, have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), a key enzyme in the breakdown of neurotransmitters. Some of the synthesized derivatives were found to be nonselective and reversible competitive inhibitors of both MAO-A and MAO-B, with significant inhibitory concentration values (Sasidharan et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect various biochemical pathways, leading to their broad range of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
3-(3-(1H-Imidazol-2-yl)phenyl)propanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as p97/VCP ATPase, where it acts as a covalent inhibitor . This interaction is significant as it can influence the enzyme’s activity and subsequently affect various cellular processes. Additionally, the imidazole ring in this compound allows it to participate in hydrogen bonding and coordination with metal ions, further enhancing its biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with p97/VCP ATPase can lead to the inhibition of protein degradation pathways, affecting cell cycle regulation and apoptosis . Moreover, this compound has been observed to induce changes in gene expression, particularly those related to stress response and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its covalent inhibition of p97/VCP ATPase involves the formation of a stable complex with the enzyme, preventing its normal function . This inhibition can lead to the accumulation of misfolded proteins and activation of stress response pathways. Additionally, the imidazole ring in this compound can interact with metal ions, influencing enzyme activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged cellular stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and organ damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with p97/VCP ATPase, for example, can influence protein degradation pathways and metabolic homeostasis . Additionally, the imidazole ring in this compound allows it to participate in redox reactions and coordinate with metal ions, further affecting metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interaction with specific transporters can facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and influence cellular processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments, enhancing its biochemical effects .
Properties
IUPAC Name |
3-[3-(1H-imidazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRLJCDHQOOAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
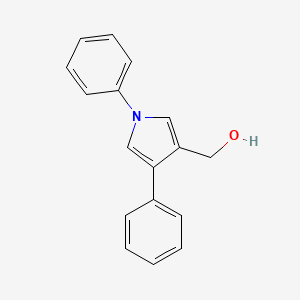
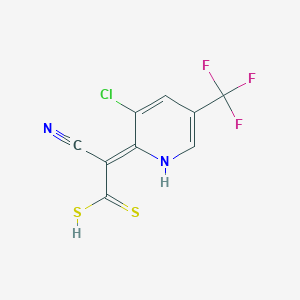
![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)


![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
